molecular formula C10H16O2 B1340543 cis-3-Hexenyl crotonate CAS No. 65405-80-3

cis-3-Hexenyl crotonate

Cat. No. B1340543
Key on ui cas rn: 65405-80-3
M. Wt: 168.23 g/mol
InChI Key: KITGYVIOYOCIIE-QNMAEOQASA-N
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Patent
US08772533B1

Procedure details

Hex-3-en-1-ol (179 g), crotonic acid (181 g), PTSA (7.2 g), and toluene (250 mL) were charged into a 2-L reaction flask fitted with a mechanical stirrer, a thermocouple, a Dean-Stark trap, and a condenser. The reaction mixture was heated to reflux at about 120-130° C. Water was removed azeotropically. The reaction was aged at reflux for about 4-5 hours until no more water evolved. The reaction mixture was cooled to room temperature and quenched with water (400 mL). The organic layer was separated and subsequently washed with sodium carbonate (5%, 300 mL), and further distilled to provide but-2-enoic acid hex-3-enyl ester (247 g) with a boiling point of 109° C. at 20 mmHg.
Quantity
179 g
Type
reactant
Reaction Step One
Quantity
181 g
Type
reactant
Reaction Step One
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.2 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH2:2][CH:3]=[CH:4][CH2:5][CH3:6].[C:8](O)(=[O:12])/[CH:9]=[CH:10]/[CH3:11]>CC1C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>[CH2:1]([O:7][C:8](=[O:12])[CH:9]=[CH:10][CH3:11])[CH2:2][CH:3]=[CH:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
179 g
Type
reactant
Smiles
C(CC=CCC)O
Name
Quantity
181 g
Type
reactant
Smiles
C(\C=C\C)(=O)O
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.2 g
Type
catalyst
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
Water was removed azeotropically
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 4-5 hours until no more water
Duration
4.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (400 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
subsequently washed with sodium carbonate (5%, 300 mL)
DISTILLATION
Type
DISTILLATION
Details
further distilled

Outcomes

Product
Name
Type
product
Smiles
C(CC=CCC)OC(C=CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 247 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08772533B1

Procedure details

Hex-3-en-1-ol (179 g), crotonic acid (181 g), PTSA (7.2 g), and toluene (250 mL) were charged into a 2-L reaction flask fitted with a mechanical stirrer, a thermocouple, a Dean-Stark trap, and a condenser. The reaction mixture was heated to reflux at about 120-130° C. Water was removed azeotropically. The reaction was aged at reflux for about 4-5 hours until no more water evolved. The reaction mixture was cooled to room temperature and quenched with water (400 mL). The organic layer was separated and subsequently washed with sodium carbonate (5%, 300 mL), and further distilled to provide but-2-enoic acid hex-3-enyl ester (247 g) with a boiling point of 109° C. at 20 mmHg.
Quantity
179 g
Type
reactant
Reaction Step One
Quantity
181 g
Type
reactant
Reaction Step One
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.2 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH2:2][CH:3]=[CH:4][CH2:5][CH3:6].[C:8](O)(=[O:12])/[CH:9]=[CH:10]/[CH3:11]>CC1C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>[CH2:1]([O:7][C:8](=[O:12])[CH:9]=[CH:10][CH3:11])[CH2:2][CH:3]=[CH:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
179 g
Type
reactant
Smiles
C(CC=CCC)O
Name
Quantity
181 g
Type
reactant
Smiles
C(\C=C\C)(=O)O
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.2 g
Type
catalyst
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
Water was removed azeotropically
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 4-5 hours until no more water
Duration
4.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (400 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
subsequently washed with sodium carbonate (5%, 300 mL)
DISTILLATION
Type
DISTILLATION
Details
further distilled

Outcomes

Product
Name
Type
product
Smiles
C(CC=CCC)OC(C=CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 247 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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